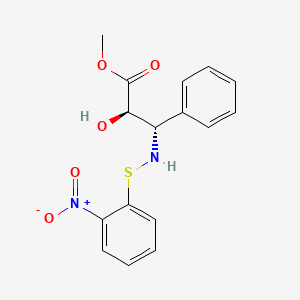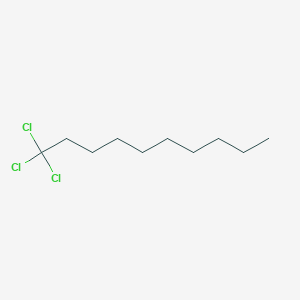
4-chloro-N,N-di(propan-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N,N-di(propan-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a chlorine atom attached to the fourth carbon and two isopropyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-di(propan-2-yl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with diisopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N,N-di(propan-2-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of primary or secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of N,N-di(propan-2-yl)butanamide derivatives.
Oxidation: Formation of 4-chlorobutanoic acid or 4-chlorobutanone.
Reduction: Formation of N,N-di(propan-2-yl)butylamine.
Applications De Recherche Scientifique
4-chloro-N,N-di(propan-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-di(propan-2-yl)butanamide: Lacks the chlorine atom, leading to different reactivity and biological activity.
4-chloro-N,N-di(propan-2-yl)acetamide: Shorter carbon chain, affecting its physical and chemical properties.
N,N-di(propan-2-yl)acetamide: Both lacks the chlorine atom and has a shorter carbon chain.
Uniqueness
4-chloro-N,N-di(propan-2-yl)butanamide is unique due to the presence of both the chlorine atom and the butanamide backbone. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
4635-60-3 |
|---|---|
Formule moléculaire |
C10H20ClNO |
Poids moléculaire |
205.72 g/mol |
Nom IUPAC |
4-chloro-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C10H20ClNO/c1-8(2)12(9(3)4)10(13)6-5-7-11/h8-9H,5-7H2,1-4H3 |
Clé InChI |
HOSYQMBAZLKTJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















